SUN11602
Overview
Description
SUN11602 is a novel synthetic aniline compound with basic fibroblast growth factor-like activity. It has shown promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease. This compound mimics the activity of basic fibroblast growth factor, which is known for its role in promoting neuronal survival and growth .
Mechanism of Action
Target of Action
SUN11602, a synthetic compound, primarily targets the fibroblast growth factor receptor-1 (FGFR1) . FGFR1 plays a crucial role in neuroprotection and CNS-mediated inflammation .
Mode of Action
this compound interacts with the FGFR1 receptor similarly to basic fibroblast growth factor (bFGF), enhancing its phosphorylation . This interaction stimulates neuronal growth and survival in pathological conditions .
Biochemical Pathways
this compound activates key molecules in the FGFR-1-MEK/ERK signaling pathway, which is known for its neuroprotective effects . It also modulates the neuroinflammatory state via the modulation of glial activation, NF-κB pathway, and cytokine overexpression .
Pharmacokinetics
In a murine model of mptp-induced dopaminergic degeneration, this compound was administered daily by oral gavage , suggesting that it has oral bioavailability.
Result of Action
this compound administration significantly reduces the alteration of Parkinson’s disease (PD) hallmarks . It attenuates the neuroinflammatory state and rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .
Action Environment
The environment in which this compound acts is typically a pathological one, such as in neurodegenerative diseases like PD . The compound’s action, efficacy, and stability may be influenced by factors such as the severity of the disease, the presence of inflammation, and the specific cellular environment.
Biochemical Analysis
Biochemical Properties
SUN11602 has been found to interact with the fibroblast growth factor receptor-1 (FGFR1), similar to basic fibroblast growth factor (bFGF) . It enhances the phosphorylation of FGFR1, stimulating neuronal growth and survival in pathological conditions . This compound also increases the levels of CALB1 gene expression in cerebrocortical neurons .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It prevents glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons . Furthermore, this compound treatment rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .
Molecular Mechanism
At the molecular level, this compound activates a number of cellular molecules, including FGFR-1, MEK/ERK intermediates, and Calb . This activation contributes to intracellular Ca2+ homeostasis, similar to the case of bFGF . The exact mechanism of how this compound interacts with FGFR-1 remains to be clarified .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to exert its effects over time. For instance, in a murine model of MPTP-induced dopaminergic degeneration, this compound was administered daily and showed significant reduction in the alteration of Parkinson’s disease hallmarks over a period of 7 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study involving a murine model of MPTP-induced dopaminergic degeneration, this compound was administered at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg . The results showed that this compound administration significantly reduced the alteration of Parkinson’s disease hallmarks .
Metabolic Pathways
It is known that this compound interacts with FGFR1 and influences the phosphorylation of this receptor , which could potentially impact various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
SUN11602 is synthesized through a series of chemical reactions involving the coupling of aniline derivatives with other organic compounds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
The industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
SUN11602 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .
Scientific Research Applications
SUN11602 has a wide range of scientific research applications, including:
Neuroprotection: this compound has been shown to prevent glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons. .
Parkinson’s Disease: In animal models of Parkinson’s disease, this compound has demonstrated neuroprotective effects by modulating neuroinflammation, apoptosis, and calcium-binding proteins.
Memory Impairment: This compound has been found to attenuate short-term memory impairment and spatial learning deficits in animal models.
Calcium Homeostasis: The compound helps regulate calcium homeostasis in neurons, which is crucial for neuronal survival under toxic conditions.
Comparison with Similar Compounds
SUN11602 is unique in its ability to mimic the neuroprotective effects of basic fibroblast growth factor without the associated side effects. Similar compounds include:
Basic Fibroblast Growth Factor (bFGF): While bFGF has neuroprotective properties, its therapeutic use is limited due to side effects.
PD166866: A specific phosphorylation inhibitor of the FGFR-1 cytosolic tyrosine kinase domain.
This compound stands out due to its ability to modulate neuroinflammation, apoptosis, and calcium-binding proteins, making it a valuable pharmacological strategy for neurodegenerative diseases .
Properties
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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